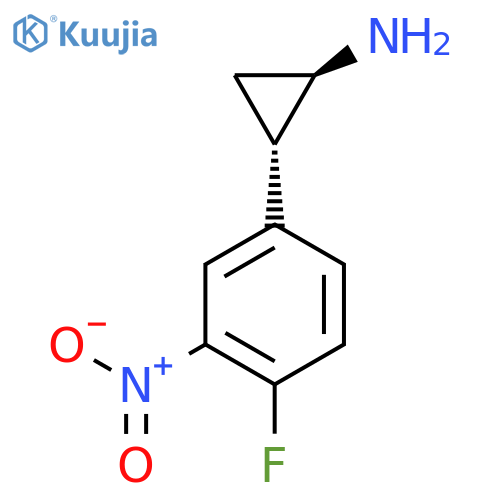Cas no 2227737-91-7 (rac-(1R,2S)-2-(4-fluoro-3-nitrophenyl)cyclopropan-1-amine)

2227737-91-7 structure
商品名:rac-(1R,2S)-2-(4-fluoro-3-nitrophenyl)cyclopropan-1-amine
rac-(1R,2S)-2-(4-fluoro-3-nitrophenyl)cyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- rac-(1R,2S)-2-(4-fluoro-3-nitrophenyl)cyclopropan-1-amine
- 2227737-91-7
- EN300-1822448
-
- インチ: 1S/C9H9FN2O2/c10-7-2-1-5(6-4-8(6)11)3-9(7)12(13)14/h1-3,6,8H,4,11H2/t6-,8+/m0/s1
- InChIKey: XPAHTRIDJRRYGY-POYBYMJQSA-N
- ほほえんだ: FC1C=CC(=CC=1[N+](=O)[O-])[C@@H]1C[C@H]1N
計算された属性
- せいみつぶんしりょう: 196.06480570g/mol
- どういたいしつりょう: 196.06480570g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 244
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
rac-(1R,2S)-2-(4-fluoro-3-nitrophenyl)cyclopropan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1822448-1.0g |
rac-(1R,2S)-2-(4-fluoro-3-nitrophenyl)cyclopropan-1-amine |
2227737-91-7 | 1g |
$1299.0 | 2023-05-27 | ||
| Enamine | EN300-1822448-2.5g |
rac-(1R,2S)-2-(4-fluoro-3-nitrophenyl)cyclopropan-1-amine |
2227737-91-7 | 2.5g |
$2548.0 | 2023-09-19 | ||
| Enamine | EN300-1822448-10.0g |
rac-(1R,2S)-2-(4-fluoro-3-nitrophenyl)cyclopropan-1-amine |
2227737-91-7 | 10g |
$5590.0 | 2023-05-27 | ||
| Enamine | EN300-1822448-5g |
rac-(1R,2S)-2-(4-fluoro-3-nitrophenyl)cyclopropan-1-amine |
2227737-91-7 | 5g |
$3770.0 | 2023-09-19 | ||
| Enamine | EN300-1822448-10g |
rac-(1R,2S)-2-(4-fluoro-3-nitrophenyl)cyclopropan-1-amine |
2227737-91-7 | 10g |
$5590.0 | 2023-09-19 | ||
| Enamine | EN300-1822448-0.25g |
rac-(1R,2S)-2-(4-fluoro-3-nitrophenyl)cyclopropan-1-amine |
2227737-91-7 | 0.25g |
$1196.0 | 2023-09-19 | ||
| Enamine | EN300-1822448-0.05g |
rac-(1R,2S)-2-(4-fluoro-3-nitrophenyl)cyclopropan-1-amine |
2227737-91-7 | 0.05g |
$1091.0 | 2023-09-19 | ||
| Enamine | EN300-1822448-1g |
rac-(1R,2S)-2-(4-fluoro-3-nitrophenyl)cyclopropan-1-amine |
2227737-91-7 | 1g |
$1299.0 | 2023-09-19 | ||
| Enamine | EN300-1822448-5.0g |
rac-(1R,2S)-2-(4-fluoro-3-nitrophenyl)cyclopropan-1-amine |
2227737-91-7 | 5g |
$3770.0 | 2023-05-27 | ||
| Enamine | EN300-1822448-0.1g |
rac-(1R,2S)-2-(4-fluoro-3-nitrophenyl)cyclopropan-1-amine |
2227737-91-7 | 0.1g |
$1144.0 | 2023-09-19 |
rac-(1R,2S)-2-(4-fluoro-3-nitrophenyl)cyclopropan-1-amine 関連文献
-
Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
-
Oliver D. John Food Funct., 2020,11, 6946-6960
-
Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
2227737-91-7 (rac-(1R,2S)-2-(4-fluoro-3-nitrophenyl)cyclopropan-1-amine) 関連製品
- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Kolod Food Ingredients Co.,ltd
ゴールドメンバー
中国のサプライヤー
大量
